
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one is a heterocyclic organic compound . It is also known by other names such as gingerol and 6-Gingerol . It has a molecular weight of 300.434 g/mol and a molecular formula of C17H32O4 . The IUPAC name for this compound is 5-hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one .
Molecular Structure Analysis
The molecular structure of this compound includes multiple functional groups, including hydroxy, methoxy, and cyclohexyl groups . The canonical SMILES representation is CCCCCC(CC(=O)CCC1CCC(C(C1)OC)O)O . The molecule is essentially non-planar .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.434 g/mol and a molecular formula of C17H32O4 . It has 4 H-Bond acceptors and 2 H-Bond donors . More specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research in chemical synthesis has explored the oxidation of related δ-lactones using benzeneseleninic anhydride and selenium dioxide, which yielded compounds such as 4,5-dehydrogenated compound and 5-formyl compound, indicating a potential pathway for the synthesis of related complex molecules (Matsui, Tahara, & Nakayama, 1984).
- Syntheses based on cyclohexadienes have been investigated, leading to novel heterocyclic ring systems, demonstrating the versatility of cyclohexyl structures in organic synthesis (Raghavan & Rao, 1994).
Molecular Transformations and Reactions
- Rhodium-catalyzed tandem annulation and (5 + 1) cycloaddition processes using 3-hydroxy-1,4-enyne have been studied, showcasing potential methodologies for creating tricyclic compounds containing cyclohexadienone moieties, which are structurally related to the compound (Li, Song, & Tang, 2013).
- Investigations into the bromination and epoxydation of cyclohexene derivatives have provided insights into stereochemical results in organic reactions, relevant to understanding reactions involving cyclohexyl groups (Bellucci, Marioni, & Marsili, 1972).
Novel Synthetic Applications
- The synthesis of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are structurally related to the target compound, demonstrates the application in creating compounds with potential pharmacological activities (Luo et al., 2005).
- Electroinduced oxidative transformation of 2,5-dioxabicyclo[4.4.0]decanes into pentanoates is another example of synthesizing complex structures potentially related to the compound of interest (Ogibin et al., 1999).
Propiedades
Número CAS |
58253-27-3 |
|---|---|
Nombre del producto |
5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one |
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)decan-3-one |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h13-14,16-18,20H,3-12H2,1-2H3 |
Clave InChI |
ONQQLFWDTJJQKU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CCC1CCC(C(C1)OC)O)O |
SMILES canónico |
CCCCCC(CC(=O)CCC1CCC(C(C1)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




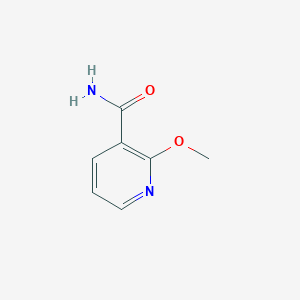
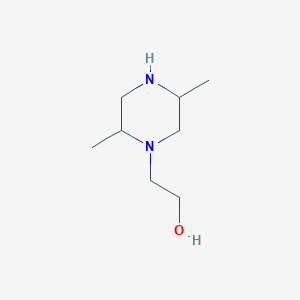
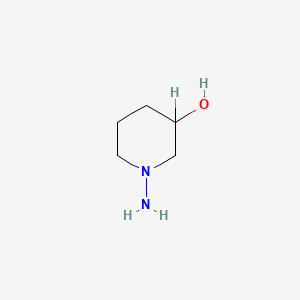
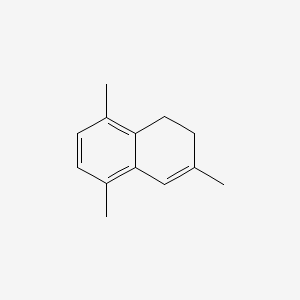

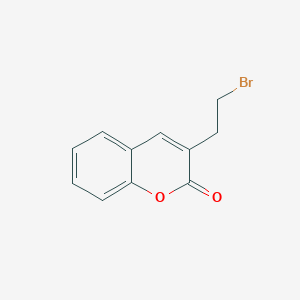
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)
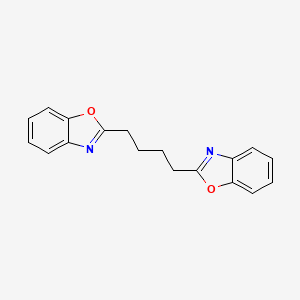
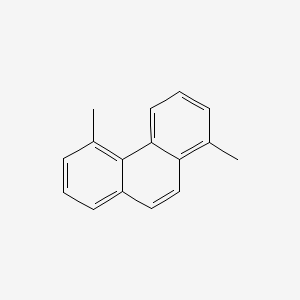
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
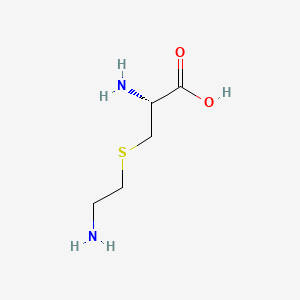
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)